2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features an amino group and a butoxy group attached to the triazine ring, as well as a propanol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- typically involves the reaction of 4-amino-6-butoxy-1,3,5-triazine with 2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored and controlled to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amino and butoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized triazine compounds.
Scientific Research Applications
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar propanol moiety but lacks the triazine ring and butoxy group.
2-Propanol, 1-butoxy-: This compound features a butoxy group but does not have the triazine ring or amino group.
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: This compound has a more complex structure with additional functional groups.
Uniqueness
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- is unique due to its combination of a triazine ring, amino group, butoxy group, and propanol moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds and make it valuable for various applications.
Properties
CAS No. |
63979-31-7 |
---|---|
Molecular Formula |
C10H19N5O2 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-[(4-amino-6-butoxy-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H19N5O2/c1-4-5-6-17-9-13-7(11)12-8(14-9)15-10(2,3)16/h16H,4-6H2,1-3H3,(H3,11,12,13,14,15) |
InChI Key |
VCCAIFCMUAYXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC(=N1)NC(C)(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.